![molecular formula C8H4Cl2N2 B1582901 2,4-Dichloro-1,5-naphthyridine CAS No. 28252-82-6](/img/structure/B1582901.png)
2,4-Dichloro-1,5-naphthyridine
Overview
Description
2,4-Dichloro-1,5-naphthyridine is a heterocyclic compound with the molecular formula C8H4Cl2N2. It belongs to the class of naphthyridines, which are characterized by a fused ring system containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
It is known that 1,5-naphthyridines, a class of compounds to which 2,4-dichloro-1,5-naphthyridine belongs, exhibit a wide variety of biological activities . This suggests that this compound may interact with multiple targets.
Mode of Action
It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that this compound may undergo similar reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1,5-naphthyridine typically involves cyclization reactions. One common method is the Skraup synthesis, which uses substituted 3-aminopyridine compounds and glycerol in the presence of catalysts such as iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate . Another approach involves the Friedländer reaction, where 3-aminopyridine or 3-aminoquinoline derivatives react with carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale syntheses, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Cross-Coupling Reactions: It can form metal complexes through cross-coupling reactions with palladium or other metals.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts in the presence of ligands and bases.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Medicinal Chemistry Applications
2,4-Dichloro-1,5-naphthyridine and its derivatives have been extensively studied for their biological activities. These compounds have shown promise in several therapeutic areas:
- Antimicrobial Activity : Research indicates that naphthyridine derivatives possess significant antibacterial and antifungal properties. For example, studies have demonstrated that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Compounds in the naphthyridine class have been investigated for their ability to inhibit cancer cell growth. Notably, some derivatives have shown potent cytotoxic effects against human cancer cell lines such as HL-60 and HeLa cells . The mechanism often involves the inhibition of topoisomerase II, which is crucial for DNA replication and repair.
- Antimalarial Agents : There is ongoing research into the potential of this compound as an antimalarial agent. Preliminary studies suggest that certain derivatives can exhibit activity comparable to established treatments like quinine .
Chemical Synthesis Applications
This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions:
- Electrophilic Aromatic Substitution : The chlorine atoms in this compound can be replaced by more reactive electrophiles, facilitating the synthesis of substituted naphthyridines.
- Nucleophilic Substitution : The compound can react with nucleophiles at positions adjacent to the nitrogen atoms, allowing for the formation of a wide range of derivatives.
- Halogenation and Alkylation : These reactions further expand the library of potential naphthyridine derivatives that can be synthesized from this compound.
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science:
- Organic Light Emitting Diodes (OLEDs) : Naphthyridine derivatives have been explored for their utility in OLED technology due to their electronic properties .
- Sensors and Semiconductors : The compound's unique structure may also lend itself to applications in sensors and semiconductor materials .
Data Table: Biological Activities of this compound Derivatives
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various naphthyridine derivatives including this compound against clinical isolates of bacteria. The results indicated a significant reduction in bacterial viability at low concentrations.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that certain derivatives of this compound inhibited cell proliferation effectively compared to standard chemotherapeutics. The mechanism was linked to apoptosis induction via topoisomerase inhibition.
Case Study 3: Synthesis of Novel Derivatives
Researchers developed a new synthetic route for producing alkoxy-substituted naphthyridines from this compound. This approach allowed for the exploration of structure-activity relationships that could enhance biological efficacy.
Comparison with Similar Compounds
2,4-Dichloro-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: The parent compound with a similar fused ring system but without chlorine substitutions.
2-Chloro-1,5-naphthyridine: A mono-chlorinated derivative with different reactivity and biological properties.
4-Chloro-1,5-naphthyridine: Another mono-chlorinated derivative with unique characteristics.
The uniqueness of this compound lies in its dual chlorine substitutions, which enhance its reactivity and potential biological activities compared to its mono-chlorinated counterparts.
Biological Activity
2,4-Dichloro-1,5-naphthyridine (C₈H₄Cl₂N₂) is a compound belonging to the naphthyridine family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and potential antiviral properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a naphthyridine structure with two chlorine atoms at the 2 and 4 positions. This unique positioning contributes to its distinct chemical behavior and potential applications in medicinal chemistry. The molecular formula is represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. A study highlighted that derivatives of naphthyridines have been explored for their effectiveness against both Gram-positive and Gram-negative bacteria .
Microorganism | Activity |
---|---|
Staphylococcus aureus | Active against various strains |
Escherichia coli | Moderate activity |
Pseudomonas aeruginosa | Limited activity |
Anticancer Activity
The anticancer properties of this compound have been evaluated through various studies. Some derivatives have demonstrated the ability to inhibit cancer cell growth by targeting specific enzymes involved in cancer proliferation. For example, certain synthesized derivatives exhibited inhibitory effects on topoisomerase I (Top1) and antiproliferative activity against human colon cancer cells (COLO 205) .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
COLO 205 | <10 | Topoisomerase I inhibition |
HeLa | <15 | Induction of apoptosis |
A549 | <20 | Cell cycle arrest in G2/M phase |
Antiviral Potential
While specific antiviral activities of this compound remain less explored, its structural characteristics suggest potential interactions with viral targets. Similar compounds in the naphthyridine class have been investigated for their antiviral properties, indicating that further research could yield valuable insights into the antiviral capabilities of this compound .
Case Studies
- In Vitro Anticancer Screening : A study synthesized several naphthyridine derivatives and conducted in vitro screenings against various cancer cell lines. Results indicated that some compounds significantly inhibited cell growth by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Efficacy Evaluation : Another research effort focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study concluded that this compound could serve as a lead structure for developing new antibiotics .
Properties
IUPAC Name |
2,4-dichloro-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-4-7(10)12-6-2-1-3-11-8(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXUGCOGJVNBKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=N2)Cl)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345878 | |
Record name | 2,4-Dichloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28252-82-6 | |
Record name | 2,4-Dichloro-1,5-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28252-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-1,5-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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